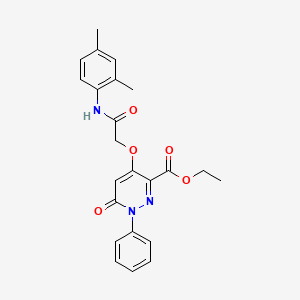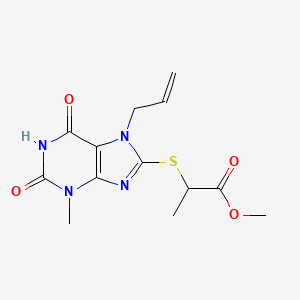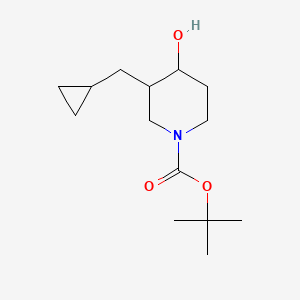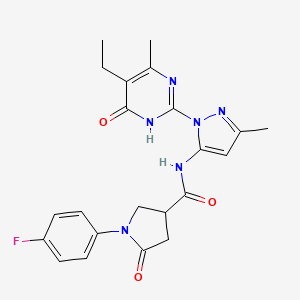![molecular formula C19H19NO6S B2563614 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 1448072-73-8](/img/structure/B2563614.png)
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-methoxy-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-methoxy-3-methylbenzenesulfonamide” is a synthetic compound with potential applications in various fields of research and industry .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, noble ligands of (E)-N0-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) were prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . Furthermore, their crystal structures were analyzed using the single crystal X-ray diffraction method .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature. For instance, the synthesis of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane was achieved by the treatment of piperonal with NaHSe in the presence of piperidine hydrochloride, and ethanol as solvent .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the empirical formula of a similar compound is C11H10N2O2S and its molecular weight is 234.27 .Scientific Research Applications
Photodynamic Therapy
Research on benzenesulfonamide derivatives has shown promising applications in photodynamic therapy (PDT) for cancer treatment. A study conducted by Pişkin et al. (2020) highlighted the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibited remarkable fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for PDT in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antibacterial Applications
Another significant application of benzenesulfonamide derivatives is in the development of antibacterial agents. Abbasi et al. (2017) synthesized new sulfonamides bearing the 1,4-benzodioxin ring, which exhibited suitable antibacterial potential against various bacterial strains. These compounds could serve as potential therapeutic agents for treating inflammatory ailments, highlighting the versatility of benzenesulfonamide derivatives in addressing bacterial infections (Abbasi et al., 2017).
Enzyme Inhibition
Furthermore, benzenesulfonamide derivatives have been explored for their enzyme inhibitory effects. For instance, research by Alyar et al. (2018) focused on synthesizing new Schiff bases of Sulfa drugs and their metal complexes, which were characterized and evaluated for their antimicrobial activity and carbonic anhydrase enzyme inhibitor effects. These studies provide insight into the potential of benzenesulfonamide derivatives as enzyme inhibitors, which could lead to the development of new therapeutic agents for diseases such as Alzheimer’s (Alyar et al., 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-4-methoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6S/c1-14-11-16(6-8-17(14)23-2)27(21,22)20-9-3-4-10-24-15-5-7-18-19(12-15)26-13-25-18/h5-8,11-12,20H,9-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFZVBNKXGAYFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC#CCOC2=CC3=C(C=C2)OCO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(2-methylpropyl)-7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2563532.png)



![N-(4-methoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2563541.png)

![7-(4-fluorophenyl)-5-phenyl-3,7-dihydro-2H-imidazo[2,1-b]thiazol-4-ium bromide](/img/structure/B2563543.png)
![7-[3-(4-Ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione](/img/structure/B2563544.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2563546.png)



